Oxiranecarboxaldehyde, 3-phenyl- is a chemical compound with the molecular formula and a molecular weight of approximately 148.16 g/mol. It is characterized by the presence of an epoxide group (oxirane) and an aldehyde functional group. The compound is also known by various names, including (2R,3S)-3-Phenyloxirane-2-carbaldehyde and has the CAS Registry Number 5693-99-2. Its structure features a phenyl group attached to the oxirane ring, contributing to its unique reactivity and properties .
These reactions highlight its versatility as a building block in organic synthesis .
The biological activity of Oxiranecarboxaldehyde, 3-phenyl- has been studied primarily in the context of its potential as a pharmaceutical agent. Some notable activities include:
Several methods have been developed for synthesizing Oxiranecarboxaldehyde, 3-phenyl-. Common approaches include:
Oxiranecarboxaldehyde, 3-phenyl- finds applications across various fields:
Interaction studies involving Oxiranecarboxaldehyde, 3-phenyl- focus on its reactivity with biological molecules:
Oxiranecarboxaldehyde, 3-phenyl- shares similarities with several other compounds due to its structural features. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cinnamaldehyde | Aromatic aldehyde with no epoxide | |
| Phenylacetaldehyde | Lacks an epoxide; simpler structure | |
| 3-Phenylpropanal | Saturated chain; no epoxide | |
| (2R,3S)-3-Phenyloxirane | Stereoisomer with similar properties |
The uniqueness of Oxiranecarboxaldehyde, 3-phenyl- lies in its combination of an epoxide ring and an aldehyde group, which provides distinct reactivity patterns not found in these similar compounds. This dual functionality allows for diverse applications in synthetic chemistry and potential biological activities not present in simpler analogs .
Peracid-mediated epoxidation is the most widely employed method for synthesizing 3-phenyloxiranecarboxaldehyde. This approach leverages the electrophilic nature of peracids to facilitate oxygen transfer to the double bond of cinnamaldehyde.
Mechanistic Insights:
The reaction proceeds via a concerted electrophilic addition mechanism, where the peracid’s perhydroxyl anion attacks the β-carbon of the α,β-unsaturated aldehyde. This results in the formation of an oxonium ion intermediate, which rapidly cyclizes to form the epoxide. For example, meta-chloroperoxybenzoic acid (m-CPBA) reacts with cinnamaldehyde to yield both cis- and trans-epoxide isomers, with the latter dominating in a 1:8 ratio under alkaline conditions.
Reaction Conditions and Optimization:
Table 1: Comparative Performance of Peracids in Cinnamaldehyde Epoxidation
| Peracid | Reaction Time (min) | Epoxide Yield (%) | cis:trans Ratio |
|---|---|---|---|
| m-CPBA | 30 | 92 | 1:8 |
| Alkaline H$$2$$O$$2$$ | 120 | 85 | 1:7 |
Asymmetric epoxidation enables the production of enantiomerically enriched 3-phenyloxiranecarboxaldehyde, critical for pharmaceutical applications.
Chiral Catalysts and Auxiliaries:
The use of chiral peracids or metal-based catalysts (e.g., Sharpless epoxidation) introduces stereochemical control. For instance, tert-butyl hydroperoxide in the presence of a titanium-isopropyl tartrate complex achieves enantiomeric excess (ee) values exceeding 90% for the trans-epoxide.
Stereochemical Outcomes:
Table 2: Enantioselective Synthesis of 3-Phenyloxiranecarboxaldehyde
| Catalyst System | ee (%) | Major Isomer | Conditions |
|---|---|---|---|
| Ti(OiPr)$$_4$$-Tartrate | 94 | trans | CH$$2$$Cl$$2$$, 0°C |
| VO(acac)$$_2$$ | 82 | cis | Acetic acid, 25°C |
The Darzens condensation offers an alternative route by reacting α-halo carbonyl compounds with aldehydes to form epoxides.
Reaction Design:
Cinnamaldehyde reacts with α-chloroacetophenone in the presence of a base (e.g., sodium hydride) to form the oxirane ring via a nucleophilic addition-elimination sequence. This method is less common but valuable for introducing substituents on the epoxide ring.
Experimental Modifications:
Table 3: Darzens Condensation Parameters
| Substrate | Base/Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| α-Br-Cinnamaldehyde | H$$2$$SO$$4$$ | 68 | 3.75 |
| α-Cl-Cinnamaldehyde | NaOH | 72 | 4.5 |
The acid-catalyzed rearrangement of 3-phenyloxirane derivatives represents a fundamental transformation in organic chemistry, proceeding through the well-established Meinwald rearrangement mechanism [1] [2]. This process involves the conversion of epoxide rings to carbonyl compounds under acidic conditions, with the reaction pathway being highly dependent on the nature of the acid catalyst and reaction conditions [3].
The mechanism typically begins with protonation of the epoxide oxygen, creating a more electrophilic carbon center that facilitates subsequent rearrangement [2]. In the case of 3-phenyloxirane-2-carboxaldehyde, treatment with acetic acid at elevated temperatures leads to ring opening followed by a 1,2-phenyl migration to generate 2,2-diphenylacetaldehyde as the major product [1]. This transformation proceeds through a carbocationic intermediate where the phenyl group migrates from the carbon-3 position to the carbon-2 position, stabilizing the positive charge through resonance [3].
Research findings demonstrate that the stereochemical outcome of these rearrangements is highly dependent on the substitution pattern of the oxirane ring [1]. The presence of electron-withdrawing groups adjacent to the epoxide ring significantly influences the reaction rate and selectivity [4]. Computational studies using density functional theory have revealed that the activation barriers for these transformations range from 40-60 kilojoules per mole, with the phenyl migration pathway being energetically favored over alternative rearrangement modes [3].
Table 1: Acid-Catalyzed Rearrangements of 3-Phenyloxirane Derivatives
| Substrate | Catalyst | Temperature (°C) | Reaction Time (h) | Major Product | Selectivity (%) | Mechanism |
|---|---|---|---|---|---|---|
| 3-Phenyloxirane-2-carboxaldehyde | Acetic acid | 100-120 | 2-6 | 2,2-Diphenylacetaldehyde | 89 | Meinwald rearrangement |
| 3-Phenyloxirane derivatives | Boron trifluoride | 0-25 | 0.5-24 | Carbonyl compounds | 78-92 | Carbocation intermediate |
| Phenyloxirane | Scandium triflate | 30 | 0.5-3 | Stereoregular polymers | 70 | Coordination polymerization |
| Benzyl-substituted oxiranes | Aluminum Lewis acids | 0-25 | 1-12 | Rearranged ketones | 54-81 | Lewis acid activation |
The regioselectivity of acid-catalyzed rearrangements is governed by the relative stability of the carbocationic intermediates formed upon ring opening [4]. Phenyl-substituted oxiranes preferentially undergo rearrangement at the benzylic position due to the stabilization provided by the aromatic ring system [2]. Temperature plays a crucial role in determining the reaction outcome, with higher temperatures favoring the formation of thermodynamically stable products through equilibration processes [3].
Lewis acid-mediated ring-opening reactions of 3-phenyloxirane derivatives constitute a versatile class of transformations that enable precise control over regioselectivity and stereochemistry [5]. These reactions proceed through coordination of the Lewis acid to the epoxide oxygen, activating the ring toward nucleophilic attack while simultaneously directing the approach of the nucleophile [6].
The mechanism of Lewis acid-catalyzed epoxide ring opening involves initial coordination between the Lewis acid and the lone pair electrons on the epoxide oxygen [5]. This coordination polarizes the carbon-oxygen bonds within the oxirane ring, making the carbon atoms more susceptible to nucleophilic attack [7]. The regioselectivity of the ring opening is determined by a combination of electronic and steric factors, with the nucleophile typically attacking the less hindered carbon atom in unsymmetrical epoxides [8].
Zinc-based Lewis acids have proven particularly effective for the ring opening of 3-phenyloxirane derivatives [6]. The coordination of zinc halides to the epoxide oxygen creates a highly electrophilic system that readily undergoes nucleophilic attack by amines, alcohols, and other nucleophiles [9]. Computational analyses using activation strain theory have revealed that the enhanced reactivity arises from a reduction in Pauli repulsion between the nucleophile and the substrate, rather than from traditional orbital interactions [5].
Table 2: Lewis Acid-Mediated Epoxide Ring-Opening Reactions
| Lewis Acid | Substrate | Nucleophile | Regioselectivity | Yield (%) | Stereochemistry | Activation Energy (kJ/mol) |
|---|---|---|---|---|---|---|
| Zinc bromide | 3-Phenyloxirane | Aniline | Terminal carbon | 69 | Inversion | 45-55 |
| Aluminum chloride | Phenyloxirane derivatives | Methanol | More substituted carbon | 85-95 | Retention/Inversion | 35-45 |
| Boron trifluoride | Cyclohexene oxide | Water | Less substituted carbon | 78 | Inversion | 40-50 |
| Magnesium iodide | Aromatic oxiranes | Allenoates | Terminal carbon | 57-69 | Inversion | 50-60 |
| Lithium bromide | Unsymmetrical epoxides | Amines | Less substituted carbon | 65-85 | Inversion | 35-40 |
The choice of Lewis acid significantly impacts both the reaction rate and selectivity [7]. Stronger Lewis acids such as aluminum chloride and boron trifluoride provide higher reaction rates but may lead to decreased selectivity due to the formation of more reactive intermediates [5]. Milder Lewis acids like zinc bromide offer excellent control over the reaction outcome while maintaining good yields [6].
Solvent effects play a critical role in Lewis acid-mediated ring openings [4]. Polar aprotic solvents such as dichloromethane and acetonitrile facilitate the ionization process and stabilize charged intermediates, leading to enhanced reaction rates [10]. The stereochemical outcome typically involves inversion of configuration at the attacked carbon center, consistent with a nucleophilic substitution mechanism [8].
The use of zinc bromide as a Lewis acid catalyst in the rearrangement of 3-phenyloxirane derivatives provides exceptional control over stereochemical outcomes [9]. These transformations proceed through a carefully orchestrated sequence involving coordination, ring opening, and subsequent migration processes that preserve or invert stereochemical information in a predictable manner [11].
Zinc bromide-assisted migrations typically begin with coordination of the zinc center to the epoxide oxygen, creating a polarized system that facilitates ring opening [9]. The subsequent migration of the phenyl group from carbon-3 to carbon-2 occurs with high stereoselectivity, with the final stereochemical outcome being determined by the initial configuration of the starting epoxide [11]. Mechanistic studies have revealed that the migration proceeds through a concerted process that minimizes the formation of high-energy intermediates [6].
The stereochemical control achieved in zinc bromide-catalyzed reactions stems from the chelation properties of the zinc center and its ability to coordinate multiple sites within the substrate molecule [9]. This coordination creates a rigid transition state geometry that enforces specific stereochemical outcomes [11]. The diastereomeric ratios observed in these reactions typically exceed 90:10, demonstrating the high level of stereocontrol achievable with this catalyst system [6].
Table 3: Stereochemical Outcomes in Zinc Bromide-Assisted Migrations
| Substrate Configuration | ZnBr2 Loading (mol%) | Reaction Conditions | Product Configuration | Enantiomeric Excess (%) | Migration Pathway | Diastereomeric Ratio |
|---|---|---|---|---|---|---|
| (2R,3S)-3-Phenyloxirane | 5 | Dichloromethane, 0°C, 24h | (R)-2-Phenylacetaldehyde | 85 | Phenyl migration | 95:5 |
| (2S,3R)-3-Phenyloxirane | 5 | Dichloromethane, 0°C, 24h | (S)-2-Phenylacetaldehyde | 87 | Phenyl migration | 93:7 |
| cis-3-Phenyloxirane | 10 | Toluene, room temperature, 36h | Racemic mixture | 0 | Mixed pathways | 50:50 |
| trans-3-Phenyloxirane | 10 | Toluene, room temperature, 36h | (R)-enriched product | 65 | Phenyl migration | 75:25 |
Temperature and solvent selection critically influence the stereochemical outcome of zinc bromide-catalyzed migrations [11]. Lower temperatures favor the formation of kinetically controlled products with higher stereoselectivity, while elevated temperatures may lead to equilibration and erosion of stereochemical control [9]. Polar solvents such as dichloromethane enhance the coordination ability of zinc bromide and promote more selective transformations compared to nonpolar solvents like toluene [6].
The mechanism of stereochemical control involves the formation of a chelated intermediate where zinc bromide coordinates to both the epoxide oxygen and the carbonyl group of the aldehyde functionality [9]. This dual coordination creates a rigid geometry that directs the migration pathway and determines the final stereochemical outcome [11]. Computational modeling has confirmed that the preferred transition state geometry corresponds to the experimentally observed major products, validating the proposed mechanistic framework [6].
The application of Oxiranecarboxaldehyde, 3-phenyl- as a chiral building block for amino aldehyde synthesis represents one of its most significant contributions to asymmetric organic synthesis [5] [6]. The compound serves as a versatile precursor for the preparation of enantiomerically pure α-amino aldehydes, which are crucial intermediates in pharmaceutical and natural product synthesis [7] [8].
| Application | Method | Stereochemistry | Typical Yield (%) | Key Features |
|---|---|---|---|---|
| α-Amino Aldehyde Synthesis | Reductive Amination | High enantiomeric excess (>95%) | 80-95 | High optical purity |
| Asymmetric Functionalization | Chiral Aldehyde Catalysis | Excellent diastereoselectivity | 75-90 | Mild reaction conditions |
| Stereogenic Center Formation | Enantioselective Reduction | Stereoretentive processes | 85-99 | Broad substrate scope |
| Peptide Synthesis Intermediates | Ring-opening Reactions | Chiral auxiliary control | 70-85 | Scalable processes |
| Natural Product Synthesis | Asymmetric Transformations | Face-selective reactions | 60-80 | Functional group tolerance |
The chiral aldehyde catalysis methodology has emerged as a particularly powerful approach, where Oxiranecarboxaldehyde, 3-phenyl- derivatives function as organocatalysts to enable asymmetric α-functionalization of activated primary amines [9] [10]. Research has demonstrated that formyl chiral BINOL aldehyde catalysts derived from phenyloxirane structures can promote direct asymmetric α-functionalization of N-unprotected glycine esters with exceptional enantioselectivity [10].
The conversion of Oxiranecarboxaldehyde, 3-phenyl- to amino aldehydes typically proceeds through reductive amination protocols utilizing various hydride reductants and activating agents [11]. These transformations have been successfully applied to generate chiral building blocks for the synthesis of complex pharmaceutical intermediates, including statin precursors and other bioactive molecules [12].
Advanced synthetic methodologies have been developed for the preparation of C-protected α-amino aldehydes with high optical purity from Oxiranecarboxaldehyde, 3-phenyl- derivatives [13]. These protocols enable the efficient synthesis of amino aldehydes that serve as key intermediates in linear synthesis strategies for natural product construction.
The azidolysis of Oxiranecarboxaldehyde, 3-phenyl- represents a crucial synthetic transformation for accessing pharmaceutical intermediates, particularly those containing nitrogen heterocycles [14] [15]. The epoxide ring opening by azide nucleophiles proceeds through well-defined mechanistic pathways that enable regioselective and stereospecific synthesis of azido-containing compounds [14].
| Target Compound Class | Azidolysis Mechanism | Reaction Conditions | Conversion Rate (%) | Pharmaceutical Application |
|---|---|---|---|---|
| Amino Alcohols | SN2 Ring Opening | Mild temperature (25-60°C) | 85-95 | Antiviral agents |
| Triazole Derivatives | Enzymatic Catalysis | Aqueous or organic solvents | 70-85 | Antimicrobial compounds |
| Azide Intermediates | Nucleophilic Attack | pH controlled (6.5-8.0) | 90-98 | CNS-active drugs |
| Heterocyclic Compounds | Regioselective Opening | Catalyst required | 75-88 | Cardiovascular drugs |
| Bioactive Molecules | Stereospecific Process | Inert atmosphere | 80-92 | Anti-inflammatory agents |
Computational studies have provided detailed insights into the biocatalytic azidolysis of epoxides, revealing that halohydrin dehalogenase enzyme (HheC) can effectively catalyze the ring opening of aromatic epoxides like Oxiranecarboxaldehyde, 3-phenyl- [14]. The enzyme-catalyzed process involves formation of hydrogen bonds between the epoxide oxygen and specific amino acid residues (Tyr145 and Ser132), which stabilize the transition state and facilitate selective ring opening [14].
The azidolysis reaction typically proceeds through a two-step mechanism where the epoxide first forms a reactant-enzyme complex, followed by nucleophilic attack of the azide anion at the appropriate carbon center [14]. For aromatic epoxides like Oxiranecarboxaldehyde, 3-phenyl-, the reaction generally undergoes β-cleavage, resulting in azido alcohol products with defined stereochemistry [14].
Novel synthetic methodologies have been developed for the preparation of azide compounds with protected azido groups, enabling broader applications in pharmaceutical synthesis [16]. These methods utilize organomagnesium intermediates and have successfully synthesized various azides through Grignard reactions, opening pathways for the synthesis of organonitrogen compounds including amines and triazoles [16].
The azidolysis products derived from Oxiranecarboxaldehyde, 3-phenyl- serve as versatile intermediates for click chemistry applications, enabling the construction of triazole-containing pharmaceuticals that have found applications in antimicrobial and antiviral drug development [17] [16].
Oxiranecarboxaldehyde, 3-phenyl- and its derivatives play significant roles in the development of fragrance compounds, particularly those derived from phenylpropanoid pathways [18] [19]. The compound serves as a precursor to various aromatic aldehydes and esters that contribute to complex fragrance profiles across multiple odor categories [20] [21].
| Fragrance Type | Chemical Class | Odor Threshold (ppb) | Stability Index | Commercial Use |
|---|---|---|---|---|
| Floral Notes | Phenylpropanoids | 0.1-1.0 | High (>90%) | Fine perfumery |
| Fresh Aldehydic | Benzenoid Compounds | 0.5-2.0 | Moderate (70-85%) | Functional fragrances |
| Green Leaf | Aldehyde Derivatives | 1.0-5.0 | High (>95%) | Household products |
| Fruity Accords | Ester Compounds | 0.2-0.8 | Good (80-90%) | Personal care |
| Woody Base Notes | Phenolic Derivatives | 2.0-10.0 | Excellent (>98%) | Industrial applications |
The synthesis of fragrance compounds from Oxiranecarboxaldehyde, 3-phenyl- typically involves transformation to phenylpropanoid-benzenoid volatiles through enzymatic or chemical pathways [19] [22]. Research has demonstrated that phenylalanine-derived pathways can generate various aromatic compounds including phenylacetaldehyde, methyl benzoate, and other benzenoid derivatives that contribute to floral and fruity fragrance profiles [19] [22].
Flow chemistry approaches have been successfully implemented for the synthesis of fragrance compounds from phenyl-containing precursors [18]. These continuous flow processes enable efficient production of aromatic aldehydes and esters with improved yields and reduced reaction times compared to traditional batch methods [18].
The development of fragrance precursors based on Oxiranecarboxaldehyde, 3-phenyl- structures has led to compounds that can release fragrant molecules upon exposure to specific stimuli such as light or enzymatic action [23] [21]. These precursor systems are particularly valuable in applications requiring controlled release of fragrance over extended periods [23].
Advanced synthetic strategies have been developed for the preparation of phenacyl acetals and related compounds that undergo photochemical reactions to release fragrant ketones and esters [21]. These systems demonstrate excellent substantivity on various substrates and provide long-lasting fragrance effects in commercial applications [21].